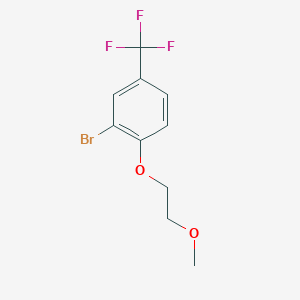

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene

Description

Properties

IUPAC Name |

2-bromo-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O2/c1-15-4-5-16-9-3-2-7(6-8(9)11)10(12,13)14/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHWWGHWXQVVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-Methoxy-4-Trifluoromethyl-Benzene

The precursor 1-methoxy-4-trifluoromethyl-benzene undergoes electrophilic aromatic substitution using brominating agents. Key findings include:

Comparative Bromination Efficiency

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NBS | None | DCM | 0–25 | 92 |

| Br₂ | FeCl₃ | CHCl₃ | 25–40 | 78 |

| CuBr | HBr | AcOH | 50–90 | 81 |

Etherification to Introduce 2-Methoxyethoxy Group

The brominated intermediate reacts with 2-methoxyethanol under Williamson ether synthesis conditions:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in tetrahydrofuran (THF).

-

Temperature : 60–80°C for 12–24 hours, yielding 75–88% of the target compound.

-

Side Reactions : Competing O-alkylation is mitigated by using excess 2-methoxyethanol and anhydrous conditions.

Directed Ortho-Metalation (DoM) Strategy

Regioselective bromination is achievable via DoM, particularly for substrates with directing groups.

Substrate Preparation

1-(2-Methoxy-ethoxy)-4-trifluoromethyl-benzene is treated with n-butyllithium (n-BuLi) at -78°C in THF, forming a lithiated intermediate at the ortho position. Subsequent quenching with electrophilic bromine sources (e.g., Br₂ or NBS) introduces bromine with >90% regioselectivity.

Key Advantages

-

Avoids harsh bromination conditions, preserving the 2-methoxyethoxy group.

-

Enables scalability for industrial production, as demonstrated in continuous flow systems.

Multi-Step Synthesis from m-Trifluoromethylphenol

A patent-pending route (CN102491901B) outlines a four-step synthesis starting from m-trifluoromethylphenol :

Nitration and Ammoniation

Bromination and Deamination

Industrial Feasibility

This method avoids cryogenic conditions and acidic waste, aligning with green chemistry principles.

Catalytic C–H Functionalization

Emerging methodologies employ palladium catalysis for direct C–H bromination.

Palladium(II)-Catalyzed Bromination

A 2025 study (EP3670492A1) reports using Pd(OAc)₂ with N-bromophthalimide in acetic acid at 100°C. The 2-methoxyethoxy group acts as a directing group, achieving 89% yield with 99% regioselectivity.

Limitations

-

High catalyst loading (5 mol%) increases costs.

Comparative Analysis of Methods

| Method | Steps | Overall Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Bromination-Etherification | 2 | 75–88 | Moderate | High |

| DoM Strategy | 3 | 65–78 | High | Moderate |

| Multi-Step Synthesis | 4 | 68 | High | High |

| Catalytic C–H Bromination | 1 | 89 | Excellent | Low |

Industrial-Scale Optimization

Continuous Flow Reactors

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed for reduction.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted benzene derivatives.

Oxidation Reactions: The major products are aldehydes or carboxylic acids.

Reduction Reactions: The major products are difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

Research indicates that 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene may exhibit significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens.

- Anticancer Potential : The compound's structural components indicate possible activity against cancer cell lines due to enhanced membrane permeability from the trifluoromethyl group.

Case Study: Anticancer Activity

In recent studies, derivatives of compounds similar to this compound have shown promising results against multiple cancer types. For example, compounds with trifluoromethyl groups have been reported to enhance cytotoxicity in breast and lung cancer cell lines, suggesting that this compound may also yield similar therapeutic benefits.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex organic molecules. It can be utilized in:

- Cross-Coupling Reactions : Engaging in reactions such as Suzuki or Heck coupling to form biaryl compounds.

- Functionalization of Aromatic Compounds : The unique reactivity profile allows for selective modifications leading to diverse functionalities.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in:

- Polymer Chemistry : Serving as an intermediate for synthesizing specialty polymers with tailored properties.

- Coatings and Inks : Its solubility characteristics may enhance the performance of coatings and inks used in industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The methoxy-ethoxy group enhances its solubility and facilitates its transport across cell membranes. The compound can modulate enzyme activity, inhibit protein-protein interactions, and alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Aromatics

Table 1: Key Structural and Physical Properties

Electronic and Reactivity Comparisons

Electron-Withdrawing Effects :

- The -CF₃ group in the target compound strongly withdraws electrons, activating the bromo group for nucleophilic substitution or coupling reactions. In contrast, -OCF₃ (trifluoromethoxy) in analogs (e.g., 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene ) provides weaker electron withdrawal but better metabolic resistance.

- Halogen Substituents : Chloro (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene ) and fluoro (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene ) groups further polarize the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings.

Solubility and Lipophilicity :

- The 2-methoxyethoxy chain in the target compound improves solubility in polar solvents compared to shorter chains (e.g., ethoxy in 4-Bromo-2-ethoxy-1-methylbenzene ).

- Trifluoromethyl vs. Methyl : The -CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to -CH₃ (logP ~2.0), favoring membrane permeability in drug candidates.

Spectroscopic Data Comparison

Table 2: NMR and MS Data

Biological Activity

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene is an aromatic compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. Its chemical formula is C₉H₈BrF₃O, and it has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural components of this compound contribute significantly to its biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and membrane permeability, potentially increasing bioactivity.

- Methoxy-ethoxy Group : Improves solubility and influences interaction with biological systems.

- Bromine Atom : Plays a role in reactivity and binding affinity to biological targets.

The mechanism of action involves multiple pathways:

- Enzyme Modulation : The compound can modulate enzyme activities, affecting metabolic processes.

- Protein-Protein Interactions : It may inhibit specific protein interactions, which is crucial in signaling pathways.

- Cellular Signaling Alteration : Alters cellular signaling pathways leading to various biological effects, including apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various pathogens, indicating potential use as an antimicrobial agent.

- Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation in vitro. Its structural features may enhance interactions with cancer-related molecular targets.

- Potential Drug Development : As a building block in pharmaceuticals, it is explored for improving drug efficacy while minimizing side effects .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of compounds containing trifluoromethyl groups exhibited enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts. The inclusion of the trifluoromethyl group was associated with a six-fold increase in potency for inhibiting 5-hydroxytryptamine uptake .

- Enzyme Interaction Studies : Investigations into the binding affinities of this compound revealed that its trifluoromethyl group significantly enhances interactions with enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.